An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Proteasome Activity
An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-Val-Gly-Arg-AMC, a synthetic fluorogenic peptide substrate widely utilized in life sciences for the sensitive detection of protease activity, particularly that of the 20S and 26S proteasome. Its application is pivotal in fundamental research and high-throughput screening for potential therapeutic agents targeting the ubiquitin-proteasome system.
Core Concepts
Boc-Val-Gly-Arg-AMC is a tetrapeptide composed of Valine, Glycine, and Arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC). The substrate is designed to be specific for enzymes that recognize and cleave the peptide bond C-terminal to the Arginine residue.
The fundamental principle of its use lies in fluorescence resonance energy transfer (FRET). In its intact state, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the Arg-AMC amide bond, the AMC moiety is released, resulting in a significant increase in fluorescence intensity upon excitation. This direct proportionality between fluorescence and enzymatic activity allows for real-time kinetic measurements.
Quantitative Data
The following tables summarize the key quantitative parameters associated with Boc-Val-Gly-Arg-AMC and its fluorescent product, AMC.
| Parameter | Value | Reference |
| Molecular Weight | 587.67 g/mol | [1] |
| Chemical Formula | C28H41N7O7 | [1] |
| Parameter | Wavelength (nm) | Note |
| AMC Excitation Maximum | 340 - 380 | The optimal wavelength can vary slightly depending on buffer conditions and instrumentation. |
| AMC Emission Maximum | 440 - 460 |
Experimental Protocols
General Assay for Proteasome Activity
This protocol provides a general framework for measuring the trypsin-like activity of purified 20S or 26S proteasome using Boc-Val-Gly-Arg-AMC.
Materials:
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Purified 20S or 26S proteasome
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Boc-Val-Gly-Arg-AMC
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Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
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Dimethyl sulfoxide (DMSO)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
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Prepare a stock solution of Boc-Val-Gly-Arg-AMC: Dissolve the substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
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Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired concentration of purified proteasome.
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Initiate the reaction: Add the Boc-Val-Gly-Arg-AMC stock solution to the reaction mixture to a final concentration typically in the range of 50-200 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
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Transfer to microplate: Immediately transfer the reaction mixture to the wells of a 96-well black microplate.
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Measure fluorescence: Place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
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Kinetic measurement: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
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Data analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis is proportional to the enzyme activity.
Assay for Proteasome Activity in Cell Lysates
This protocol outlines a method for measuring proteasome activity in cellular extracts.
Materials:
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Cultured cells
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Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors excluding those targeting the proteasome)
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Boc-Val-Gly-Arg-AMC
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Proteasome inhibitor (e.g., MG-132) for control wells
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Bradford assay reagent or similar for protein quantification
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96-well black microplate
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Fluorescence microplate reader
Procedure:
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Prepare cell lysate: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Determine protein concentration: Measure the total protein concentration of the cell lysate using a Bradford assay or a similar method.
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Set up the assay: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
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Initiate the reaction: Add Boc-Val-Gly-Arg-AMC to each well to a final concentration of 50-200 µM.
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Measure fluorescence: Immediately begin kinetic measurements in a fluorescence microplate reader as described in the previous protocol.
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Data analysis: Subtract the rate of fluorescence increase in the inhibitor-treated wells (non-proteasomal activity) from the rate in the untreated wells to determine the specific proteasome activity. Normalize the activity to the total protein concentration.
Mandatory Visualizations
Enzymatic Cleavage of Boc-Val-Gly-Arg-AMC
Caption: Enzymatic cleavage of Boc-Val-Gly-Arg-AMC by the proteasome.
Ubiquitin-Proteasome Signaling Pathway
Caption: Overview of the ubiquitin-proteasome pathway for protein degradation.
Experimental Workflow for Proteasome Activity Assay
Caption: A typical experimental workflow for measuring proteasome activity.
